molecular formula C12H19NO5 B13332502 (1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13332502
M. Wt: 257.28 g/mol
InChI Key: MMWLYNIDGURLNG-JOAULVNJSA-N
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Description

(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the bicyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. Common reagents used in these steps include strong bases, acids, and protecting group reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,4S)-7-Azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl and hydroxy groups.

    (1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group.

Uniqueness

The presence of the tert-butoxycarbonyl protecting group and the hydroxy group in (1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid makes it unique compared to similar compounds

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(1R,3R,4S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,12+/m0/s1

InChI Key

MMWLYNIDGURLNG-JOAULVNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@]1(C[C@H]2O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O

Origin of Product

United States

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